molecular formula C8H15NS B15274592 N-cyclopropylthian-4-amine

N-cyclopropylthian-4-amine

Cat. No.: B15274592
M. Wt: 157.28 g/mol
InChI Key: ZFGVRKAADWMDNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropylthian-4-amine: is an organic compound characterized by the presence of a cyclopropyl group attached to a thian-4-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropylthian-4-amine typically involves the reaction of cyclopropylamine with thian-4-one under specific conditions. The reaction is usually carried out in the presence of a catalyst such as copper acetate and a base like sodium carbonate or sodium bicarbonate in a solvent like dichloroethane . The reaction conditions are optimized to achieve high yields of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to ensure efficient production while maintaining the purity and quality of the compound. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropylthian-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the cyclopropyl group or the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Oxidation: Formation of N-cyclopropylthian-4-one.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of halogenated this compound derivatives.

Scientific Research Applications

N-cyclopropylthian-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopropylthian-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

    Cyclopropylamine: Shares the cyclopropyl group but lacks the thian-4-amine structure.

    Thian-4-amine: Lacks the cyclopropyl group but shares the thian-4-amine structure.

    N-cyclopropylthian-4-one: An oxidized derivative of N-cyclopropylthian-4-amine.

Uniqueness: this compound is unique due to the combination of the cyclopropyl group and the thian-4-amine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-cyclopropylthian-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NS/c1-2-7(1)9-8-3-5-10-6-4-8/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGVRKAADWMDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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